Cas no 1510708-96-9 (1,1-difluoro-2-(pyridin-4-yl)propan-2-amine)

1,1-difluoro-2-(pyridin-4-yl)propan-2-amine structure
1510708-96-9 structure
Product name:1,1-difluoro-2-(pyridin-4-yl)propan-2-amine
CAS No:1510708-96-9
MF:C8H10F2N2
Molecular Weight:172.175208568573
CID:5905150
PubChem ID:80605131

1,1-difluoro-2-(pyridin-4-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • 1,1-difluoro-2-(pyridin-4-yl)propan-2-amine
    • EN300-1931168
    • 1510708-96-9
    • AKOS019171607
    • インチ: 1S/C8H10F2N2/c1-8(11,7(9)10)6-2-4-12-5-3-6/h2-5,7H,11H2,1H3
    • InChIKey: YLCSESFDUFCFLN-UHFFFAOYSA-N
    • SMILES: FC(C(C)(C1C=CN=CC=1)N)F

計算された属性

  • 精确分子量: 172.08120465g/mol
  • 同位素质量: 172.08120465g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 146
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 38.9Ų

1,1-difluoro-2-(pyridin-4-yl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1931168-1.0g
1,1-difluoro-2-(pyridin-4-yl)propan-2-amine
1510708-96-9
1g
$1729.0 2023-06-02
Enamine
EN300-1931168-5.0g
1,1-difluoro-2-(pyridin-4-yl)propan-2-amine
1510708-96-9
5g
$5014.0 2023-06-02
Enamine
EN300-1931168-10g
1,1-difluoro-2-(pyridin-4-yl)propan-2-amine
1510708-96-9
10g
$4545.0 2023-09-17
Enamine
EN300-1931168-1g
1,1-difluoro-2-(pyridin-4-yl)propan-2-amine
1510708-96-9
1g
$1057.0 2023-09-17
Enamine
EN300-1931168-0.1g
1,1-difluoro-2-(pyridin-4-yl)propan-2-amine
1510708-96-9
0.1g
$930.0 2023-09-17
Enamine
EN300-1931168-0.5g
1,1-difluoro-2-(pyridin-4-yl)propan-2-amine
1510708-96-9
0.5g
$1014.0 2023-09-17
Enamine
EN300-1931168-0.25g
1,1-difluoro-2-(pyridin-4-yl)propan-2-amine
1510708-96-9
0.25g
$972.0 2023-09-17
Enamine
EN300-1931168-2.5g
1,1-difluoro-2-(pyridin-4-yl)propan-2-amine
1510708-96-9
2.5g
$2071.0 2023-09-17
Enamine
EN300-1931168-10.0g
1,1-difluoro-2-(pyridin-4-yl)propan-2-amine
1510708-96-9
10g
$7435.0 2023-06-02
Enamine
EN300-1931168-0.05g
1,1-difluoro-2-(pyridin-4-yl)propan-2-amine
1510708-96-9
0.05g
$888.0 2023-09-17

1,1-difluoro-2-(pyridin-4-yl)propan-2-amine 関連文献

1,1-difluoro-2-(pyridin-4-yl)propan-2-amineに関する追加情報

1,1-Difluoro-2-(pyridin-4-yl)propan-2-amine: A Comprehensive Overview

1,1-Difluoro-2-(pyridin-4-yl)propan-2-amine (CAS No. 1510708-96-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure and functional groups, holds potential applications in various therapeutic areas. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding 1,1-difluoro-2-(pyridin-4-yl)propan-2-amine.

Chemical Structure and Properties

The molecular formula of 1,1-difluoro-2-(pyridin-4-yl)propan-2-amine is C9H9F2N2, with a molecular weight of approximately 183.17 g/mol. The compound features a pyridine ring and a difluoromethyl group attached to a secondary amine. The presence of these functional groups imparts distinct chemical properties to the molecule, such as enhanced lipophilicity and metabolic stability. These characteristics make 1,1-difluoro-2-(pyridin-4-yl)propan-2-amine an attractive candidate for drug development.

Synthesis Methods

The synthesis of 1,1-difluoro-2-(pyridin-4-yl)propan-2-amine has been explored through various routes. One common method involves the reaction of 4-bromopyridine with difluoromethylamine in the presence of a suitable catalyst. Another approach utilizes the nucleophilic substitution of a bromoalkane with difluoromethylamine followed by coupling with 4-pyridinecarboxaldehyde. These synthetic strategies have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.

Biological Activities

1,1-Difluoro-2-(pyridin-4-yl)propan-2-amine has demonstrated promising biological activities in preclinical studies. Research has shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a potential therapeutic agent for conditions such as chronic pain and inflammatory disorders. Additionally, studies have indicated that 1,1-difluoro-2-(pyridin-4-yl)propan-2-amine may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.

Clinical Applications and Research Developments

The potential clinical applications of 1,1-difluoro-2-(pyridin-4-yl)propan-2-amine are an active area of research. Recent studies have focused on evaluating its efficacy and safety in animal models of pain and inflammation. Preliminary results have been encouraging, with the compound showing significant reductions in pain scores and inflammatory markers without notable side effects.

In addition to its anti-inflammatory properties, 1,1-difluoro-2-(pyridin-4-y l)propan - 2 - amine strong > has also been investigated for its potential as an antidepressant. Clinical trials are currently underway to assess its effectiveness in treating major depressive disorder (MDD). Early findings suggest that this compound may offer a novel mechanism of action compared to existing antidepressants. p > < p >< strong >Current Research Trends strong > p > < p >The field of medicinal chemistry is continuously evolving, and ongoing research on < strong > 1 , 1 - difluoro - 2 - ( pyridin - 4 - y l ) propan - 2 - amine strong > reflects this dynamic nature. Scientists are exploring ways to enhance its pharmacokinetic properties through structural modifications and prodrug strategies. These efforts aim to improve bioavailability and reduce potential side effects. p > < p >Moreover , computational methods such as molecular docking and virtual screening are being employed to identify new derivatives with enhanced biological activities . These approaches leverage advanced computational tools to predict binding affinities and optimize lead compounds . p > < p >< strong >Conclusion strong > p > < p >< strong > 1 , 1 - Difluoro - 2 - ( pyridin - 4 - y l ) propan - 2 - amine strong > ( CAS No . 1510708 - 96 - 9 ) represents a promising compound with diverse therapeutic potentials . Its unique chemical structure , coupled with favorable biological activities , positions it as a valuable candidate for further development in pharmaceutical research . As ongoing studies continue to uncover new insights , the future prospects for this compound appear highly promising . p > article > response >

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